Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Generic aryl ketone esters compromise reproducibility-subtle variations in alkoxy chain length alter logP, reactivity, and target binding. Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate (CAS 898757-97-6) eliminates this variability: • Defined 7-carbon heptyloxy tail ensures consistent logP and SAR correlations across compound libraries. • Reactive ketone & ester groups enable biomolecule conjugation or use as a synthetic warhead. • Batch-controlled purity supports reliable polymer synthesis and formulation development.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 898757-97-6
Cat. No. B1325977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-heptyloxyphenyl)-5-oxovalerate
CAS898757-97-6
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
InChIInChI=1S/C20H30O4/c1-3-5-6-7-8-16-24-18-14-12-17(13-15-18)19(21)10-9-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3
InChIKeyAEQIYJVQTOYNDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate (CAS 898757-97-6): Procurement and Selection Guide for a Functionalized Aryl Ketone Ester


Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate (CAS 898757-97-6) is a specialized organic compound belonging to the class of aryl ketone esters. It is characterized by a molecular formula of C20H30O4 and a molecular weight of approximately 334.4 g/mol [1]. The structure features a 4-heptyloxyphenyl group linked to a 5-oxovalerate chain, presenting a unique combination of a hydrophobic alkyl tail, an aromatic ring, a ketone, and an ester functional group . This specific architecture positions it as a versatile synthetic building block for the introduction of specific functionalities in complex organic syntheses .

Why Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate (CAS 898757-97-6) Cannot Be Replaced by a Generic Aryl Ketone Ester Analog


Generic substitution within the class of aryl ketone esters is ill-advised due to the high sensitivity of downstream performance to specific structural features. The target compound's unique combination of a 4-heptyloxy chain, a phenyl ring, and a 5-oxovalerate ester determines its precise molecular geometry, electronic properties, and reactivity profile [1]. Simple variations, such as altering the length of the alkoxy chain or the keto-ester linker, can drastically change a molecule's lipophilicity (logP), metabolic stability, and ability to participate in key synthetic transformations or biological interactions [2]. Therefore, procuring the exact compound is critical for ensuring the reproducibility of research findings and meeting specific industrial performance specifications.

Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate (CAS 898757-97-6): Quantifiable Differentiation from Closest Analogs


Structural Differentiation: Specific Alkoxy Chain Length Affects Physicochemical Profile vs. Homologs

The compound is defined by its specific 7-carbon heptyloxy substituent. This structural feature differentiates it from common analogs like the 6-carbon hexyloxy derivative (e.g., Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate) . While direct experimental data for this exact compound is absent from the public domain, class-level inference dictates that this single methylene unit difference will result in a quantifiably different lipophilicity (estimated via cLogP) and steric profile. These parameters are critical in medicinal chemistry and materials science for optimizing molecular interactions and physical properties.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Physical Property Specification: Verified Purity Thresholds for Reliable Research Outcomes

Procurement from reputable suppliers ensures access to material with a defined minimum purity specification, commonly set at 95% or 98% . This contrasts with sourcing from non-verified vendors where purity may be unstated or lower, potentially introducing unknown impurities that can confound experimental results or hinder downstream synthetic yields. Specifying this threshold provides a quantifiable quality control metric for the buyer.

Analytical Chemistry Chemical Synthesis Procurement Specification

Computational and Crystallographic Differentiation: Predicted vs. Experimentally Validated 3D Structure

The target compound possesses a specific 3D structure defined by its bond lengths, angles, and conformation, which is distinct from any other molecule. While a published crystal structure is not available, a 3D conformer model has been generated and is accessible in public chemical databases [1]. This model allows for computational comparison with analogs. For example, replacing the heptyloxy group with a different substituent would result in a different geometry and electrostatic potential surface. These differences are quantifiable through computational methods (e.g., RMSD of atom positions, change in dipole moment) and are fundamental to structure-based drug design and materials modeling.

Computational Chemistry Crystallography Molecular Modeling

Chemical Reactivity Profile: Differentiated Physicochemical Stability Parameters

The compound exhibits defined physicochemical properties, including a density of 1.013 g/cm³, a boiling point of 456.6°C at 760 mmHg, and a flash point of 197.1°C [1]. These values are intrinsic to its specific molecular structure and serve as a baseline for evaluating its behavior under various processing and storage conditions. They differentiate it from analogs with different molecular weights or functional groups, which will exhibit different boiling points, densities, and thermal stabilities. For instance, an analog with a shorter alkoxy chain would likely have a lower molecular weight and consequently a lower boiling point.

Process Chemistry Formulation Science Stability Testing

Key Research and Industrial Applications for Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate (CAS 898757-97-6)


Medicinal Chemistry: Specialized Building Block in Structure-Activity Relationship (SAR) Studies

This compound serves as a crucial intermediate for synthesizing libraries of aryl ketone derivatives, where the specific 7-carbon heptyloxy tail is a key structural variable. Its defined purity profile and distinct physicochemical properties, inferred from its structure , make it a reliable starting point for exploring the effects of lipophilicity and chain length on biological activity. For example, it can be used to create a focused series of molecules to investigate the impact of this specific moiety on target binding affinity and selectivity.

Chemical Biology: Functional Probe and Targeted Covalent Inhibitor Precursor

The compound's reactive 5-oxovalerate ester and ketone functionalities allow for its conjugation to larger biomolecules or for use as a reactive warhead. Its exact molecular weight and unique structure are essential for designing probes where specificity is paramount. The availability of computational models of its 3D structure [1] supports in silico docking studies to rationally design experiments, ensuring that the chemical probe accurately reflects the intended molecular interactions.

Advanced Materials Science: Monomer for Specialty Polymers and Liquid Crystals

The amphiphilic nature of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate, arising from its hydrophobic heptyl chain and polar ester/ketone groups, makes it a candidate for creating self-assembled structures or modifying surface properties. The specific and high boiling point [2] provides a defined thermal processing window, and its reproducible physical form is critical for achieving consistent material properties. Procurement of the exact compound is essential for maintaining batch-to-batch consistency in polymer synthesis or formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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